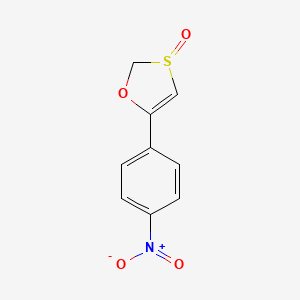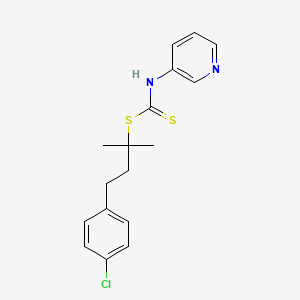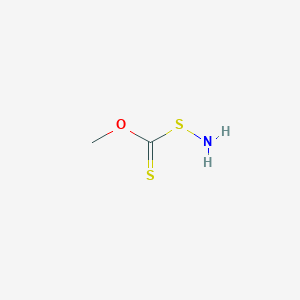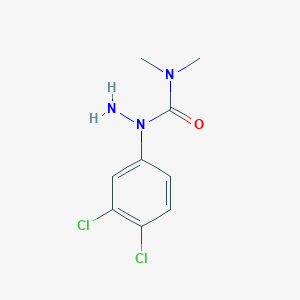
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.
5-Phenylisoxazole: Precursor to the nitrated compound.
Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.
Uniqueness
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.
Propriétés
Numéro CAS |
38709-94-3 |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2 |
Clé InChI |
MUBCNRSEASQCLT-UHFFFAOYSA-N |
SMILES canonique |
C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)











![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
